

An In-depth Technical Guide to Octyl Isononanoate and Related Esters

Author: BenchChem Technical Support Team. **Date:** December 2025

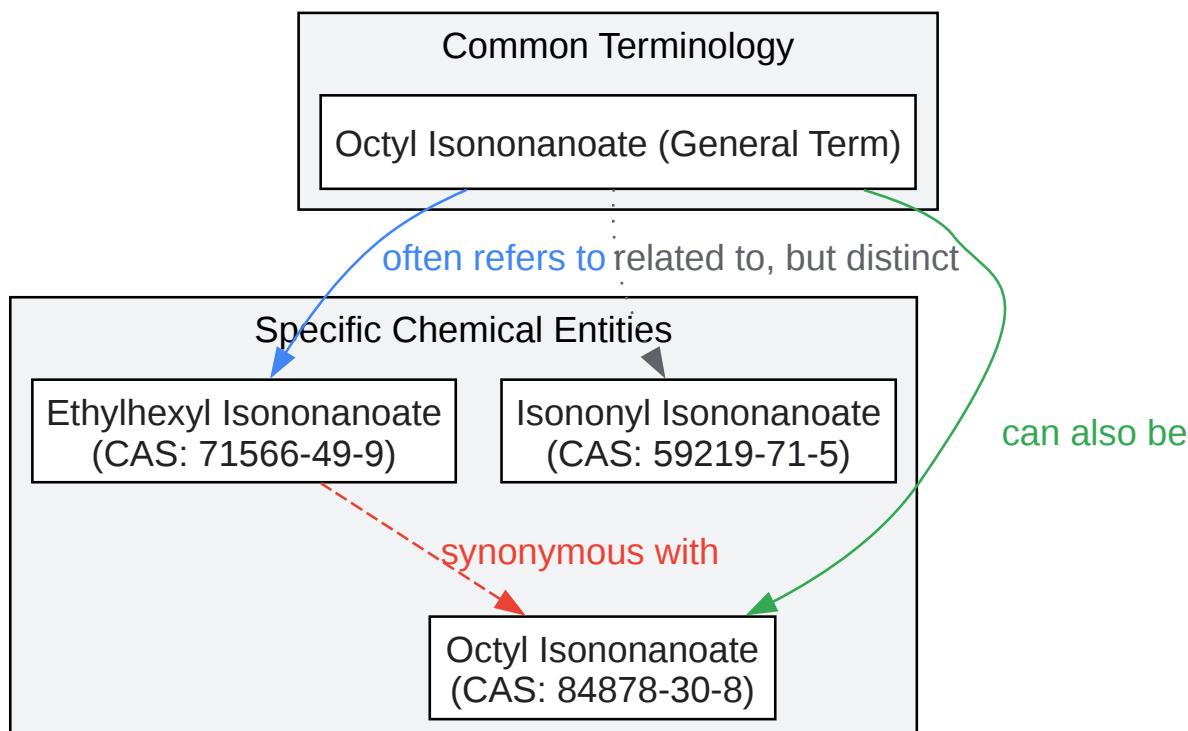
Compound of Interest

Compound Name: *Octyl isononanoate*

Cat. No.: *B12647603*

[Get Quote](#)

This technical guide provides a comprehensive overview of **octyl isononanoate**, a term often encompassing a group of closely related chemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the chemical identity, properties, synthesis, applications, and safety of these versatile esters.


Chemical Identity, CAS Numbers, and Synonyms

The term "**octyl isononanoate**" can be ambiguous as it is frequently used to refer to several structurally similar esters. This ambiguity arises from the use of different branched isomers of both the alcohol (e.g., 2-ethylhexanol, isononyl alcohol) and the carboxylic acid (isononanoic acid) used in the synthesis. The most common variants are ethylhexyl isononanoate and isononyl isononanoate. Below is a clarification of these compounds, their CAS numbers, and synonyms.

Table 1: CAS Numbers and Synonyms of Common Isononanoate Esters

Common Name/INCI Name	CAS Number	Molecular Formula	Key Synonyms
Ethylhexyl Isononanoate	71566-49-9	C ₁₇ H ₃₄ O ₂	2-Ethylhexyl isononanoate, Octyl isononanoate [1] [2] [3] [4] [5] [6]
Octyl Isononanoate	84878-30-8	C ₁₇ H ₃₄ O ₂	2-ethylhexyl isononanoate, isononyl octanoate [7] [8]
Isononyl Isononanoate	59219-71-5	C ₁₈ H ₃₆ O ₂	3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate [9] [10] [11] [12]
Isononyl Isononanoate	27458-92-0	C ₁₈ H ₃₆ O ₂	Isononyl Nonanoate [13]

The following diagram illustrates the relationship between these commonly confused terms.

[Click to download full resolution via product page](#)

Fig. 1: Relationship between isononanoate ester terminology.

Physicochemical Properties

Isononanoate esters are characterized as clear, colorless to pale yellow liquids with a mild characteristic odor.^[7] They are lightweight, non-greasy emollients with low viscosity.^{[3][8]} The branched nature of their chemical structure imparts a low freezing point and reduces tackiness when mixed with heavier oils.^{[3][10]} They are generally insoluble in water but soluble in most organic solvents, oils, and alcohols.^{[7][9]}

Table 2: Physicochemical Data for Isononanoate Esters

Property	Ethylhexyl Isononanoate (CAS: 71566-49-9)	Octyl Isononanoate (CAS: 84878-30-8)	Isononyl Isononanoate (CAS: 59219-71-5)
Molecular Weight	270.45 g/mol [3][14]	266.45 g/mol [7]	284.48 g/mol [9]
Boiling Point	~303-304 °C @ 760 mmHg[3][14]	~294 °C[7]	286.4 °C @ 760 mmHg[12]
Melting Point	~ -30 °C[9]	~ -20 °C[7]	N/A
Density	~0.862 g/cm ³ [14]	~0.86 – 0.88 g/cm ³ [7]	~0.856 g/mL @ 20°C[12]
Refractive Index	~1.439 @ 25°C[9]	N/A	1.432-1.440 @ 25°C[9]
Flash Point	~147.1 °C[3][14]	136.3 °C[12]	N/A
Saponification Value	N/A	N/A	185-205 mg KOH/g[9]
Viscosity	Low[5][6]	6 mPa·s @ 25°C[13]	5.0-8.0 mPa·s @ 25°C[9]

Synthesis of Isononanoate Esters

Isononanoate esters are synthesized via an esterification reaction between an alcohol and a carboxylic acid.[1][13] For example, isononyl isononanoate is produced by the reaction of isononyl alcohol with isononanoic acid, typically in the presence of an acid catalyst such as p-toluenesulfonic acid, sulfamic acid, or sulfuric acid.[7][12][13] The water produced as a byproduct is removed to drive the reaction to completion.[13]

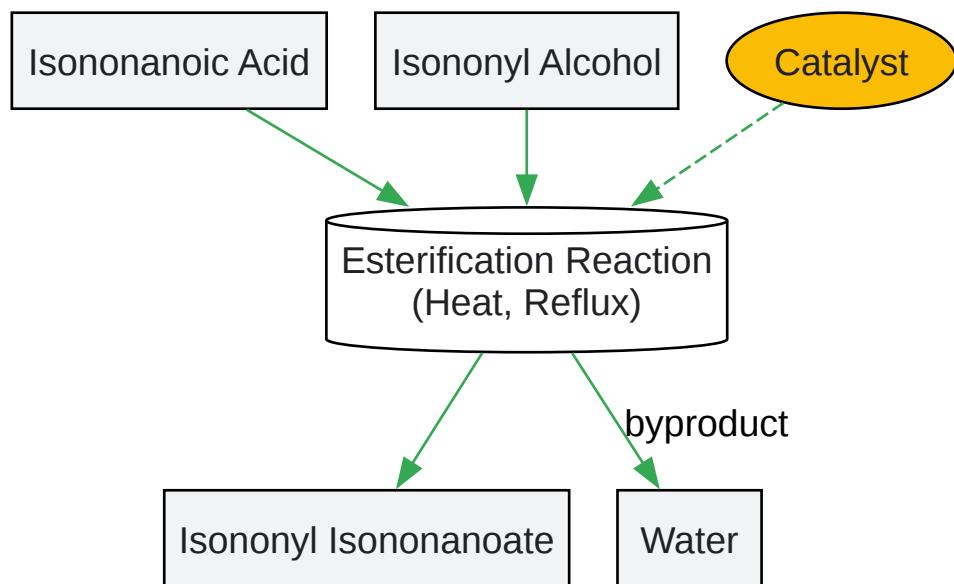

[Click to download full resolution via product page](#)

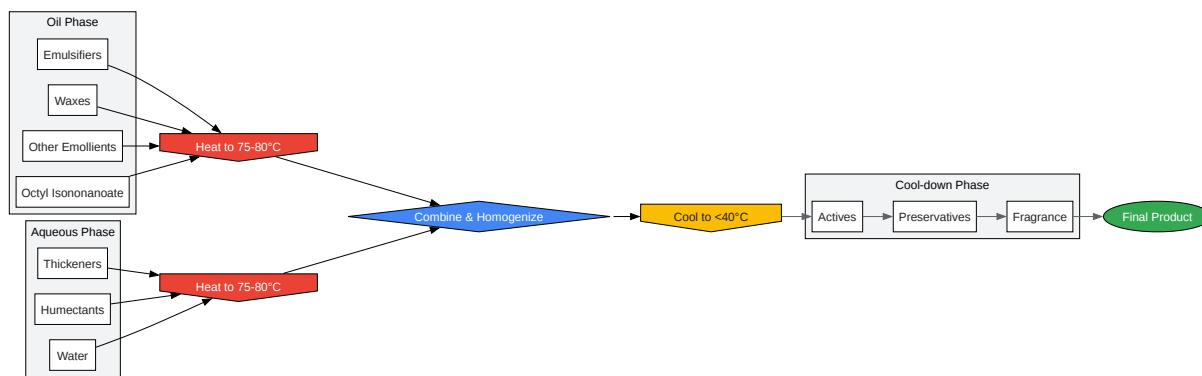
Fig. 2: General synthesis reaction for isononyl isononanoate.

Experimental Protocol: Synthesis of Isononyl Isononanoate

The following is a representative protocol for the laboratory-scale synthesis of isononyl isononanoate based on patent literature.[7][12]

- Reaction Setup: In a reactor equipped with a stirrer, thermometer, reflux condenser, and a Dean-Stark water separator, add isononanoic acid, isononyl alcohol, a water-carrying agent (e.g., cyclohexane or xylene), and an acid catalyst (e.g., p-toluenesulfonic acid or sulfamic acid).[7]
- Esterification: Heat the mixture while stirring. Once the solids are dissolved, maintain a constant stirring speed. When the temperature reaches approximately 90°C, begin reflux.[7]
- Reaction Monitoring: Continue the reflux for 1 to 5 hours, collecting the water byproduct in the Dean-Stark trap. The reaction is considered complete when no more water is generated. [7]
- Work-up: Cool the reaction mixture to room temperature. Neutralize the remaining acid catalyst by adding a saturated sodium bicarbonate (NaHCO_3) solution or sodium carbonate

solution.[7][12]


- Purification: Allow the layers to separate and collect the organic layer. Wash the organic layer with water. Purify the crude isononyl isononanoate by distillation under reduced pressure, collecting the fraction corresponding to the product.[7][13]

Applications in Formulations

Octyl isononanoate and its related esters are primarily used in the cosmetic and personal care industries as emollients, skin-conditioning agents, and solvents.[1][8] Their non-greasy, lightweight feel and excellent spreadability make them ideal for use in a wide range of topical formulations, including creams, lotions, sunscreens, and hair care products.[5][7][8]

Key functions in formulations include:

- Emolliency: They soften and smooth the skin by forming a protective barrier that reduces moisture loss.[13]
- Solubilizer: They can enhance the solubility of active ingredients and UV filters in a formulation.[3][7]
- Texture Modifier: They reduce the tackiness of heavier oils and improve the sensory feel of the final product, providing a dry, silky finish.[3][10]
- Pigment Dispersion: They exhibit good dispersion properties for pigments, making them useful in color cosmetics.[13]
- Silicone Compatibility: They have high solubility for silicone oils and can help prevent the precipitation of silicones at low temperatures.[13]

[Click to download full resolution via product page](#)

Fig. 3: Workflow for creating a cosmetic emulsion with **octyl isononanoate**.

Analytical Methods

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a standard and effective technique for the analysis and quality control of isononanoate esters.[\[15\]](#) This method allows for the separation, identification, and quantification of the ester and any potential impurities or unreacted starting materials.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of an isononanoate ester in a cosmetic matrix. Method parameters would need to be optimized for specific analytes and instrumentation.

- Sample Preparation:
 - Accurately weigh a known amount of the sample matrix.
 - Perform a liquid-liquid extraction using a suitable solvent like hexane or diethyl ether to isolate the lipid-soluble components, including the ester.
 - Concentrate the extract under a stream of nitrogen.
 - Reconstitute the sample in a known volume of an appropriate solvent (e.g., hexane) and add an internal standard (e.g., heptanoic acid or nonanoic acid).[\[16\]](#)
- GC-MS Conditions:
 - GC Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5ms), is commonly used.[\[15\]](#)
 - Injection: Inject 1 μ L of the prepared sample into the GC system.
 - Oven Program: Start with an initial temperature of \sim 100°C, hold for 1-2 minutes, then ramp up to \sim 280-300°C at a rate of 10-20°C/min. Hold at the final temperature for several minutes.
 - Carrier Gas: Helium at a constant flow rate.
 - MS Detection: Use electron ionization (EI) mode. Scan a mass range of approximately m/z 40-500.
- Data Analysis:
 - Identify the isononanoate ester peak based on its retention time and comparison of its mass spectrum to a reference library.

- Quantify the ester by comparing its peak area to that of the internal standard.

Safety and Toxicology

The safety of pelargonic acid (nonanoic acid) and its esters, including isononyl isononanoate and ethylhexyl isononanoate, has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that these ingredients are safe for use in cosmetic products in the present practices of use and concentration when formulated to be non-irritating.[\[17\]](#)[\[18\]](#) [\[19\]](#) Studies indicate that these esters are not genotoxic and are not dermal irritants or sensitizers at typical use concentrations.[\[19\]](#)

Table 3: Toxicological Data

Test	Result	Reference
Acute Oral Toxicity (LD50)	> 5 g/kg	[10]
Ocular Irritation	Minimally irritating	[10]
Skin Irritation	Minimally irritating	[10]
Sensitization	Not a sensitizer	[19]
Genotoxicity	Not genotoxic	[19]

The CIR Expert Panel noted that these ingredients may enhance the dermal penetration of other compounds, and care should be taken when formulating products containing other ingredients where dermal absorption is a concern.[\[19\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ISONONYL ISONONANOATE - Ataman Kimya [atamanchemicals.com]

- 2. [sinceresskincare.com](#) [sinceresskincare.com]
- 3. 2-ethyl hexyl isononanoate, 71566-49-9 [[thegoodscentscompany.com](#)]
- 4. [benchchem.com](#) [benchchem.com]
- 5. [specialchem.com](#) [specialchem.com]
- 6. [specialchem.com](#) [specialchem.com]
- 7. Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Eureka | Patsnap [[eureka.patsnap.com](#)]
- 8. [rawsource.com](#) [rawsource.com]
- 9. [chembk.com](#) [chembk.com]
- 10. HallStar® Octyl Isononanoate | Hallstar BPC [[hallstarbeauty.com](#)]
- 11. [ulprospector.com](#) [ulprospector.com]
- 12. CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Google Patents [[patents.google.com](#)]
- 13. Isononyl isononanoate - Descrizione [[tiiips.com](#)]
- 14. 2-ethylhexyl isononanoate | CAS#:71566-49-9 | Chemsric [[chemsrc.com](#)]
- 15. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [[restek.com](#)]
- 16. [benchchem.com](#) [benchchem.com]
- 17. Ethylhexyl Isononanoate | C17H34O2 | CID 116723 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 18. [cir-reports.cir-safety.org](#) [cir-reports.cir-safety.org]
- 19. [cosmeticsinfo.org](#) [cosmeticsinfo.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Octyl Isononanoate and Related Esters]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12647603#octyl-isononanoate-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com